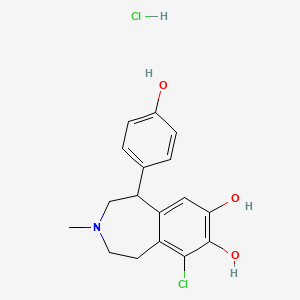
Einecs 280-047-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 280-047-3, also known as formic acid, compound with N-[2-[[2-(2-hydroxyethoxy)ethyl]amino]ethyl]-2-[(2-hydroxyethyl)amino]ethanol (1:1), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 280-047-3 involves the reaction of formic acid with N-[2-[[2-(2-hydroxyethoxy)ethyl]amino]ethyl]-2-[(2-hydroxyethyl)amino]ethanol. The reaction typically occurs under controlled conditions, ensuring the proper formation of the compound. The reaction conditions include maintaining a specific temperature and pH to facilitate the desired chemical interactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the compound. The production process is optimized to minimize waste and ensure environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
Einecs 280-047-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce formic acid derivatives, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Einecs 280-047-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, it is used to study cellular processes and interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Einecs 280-047-3 involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular functions and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Einecs 280-047-3 can be compared with other similar compounds, such as:
Formic acid: A simple carboxylic acid with similar chemical properties.
N-[2-[[2-(2-hydroxyethoxy)ethyl]amino]ethyl]-2-[(2-hydroxyethyl)amino]ethanol: A compound with similar functional groups and chemical behavior.
The uniqueness of this compound lies in its specific combination of formic acid and the amine compound, resulting in distinct chemical properties and applications.
Propiedades
Número CAS |
82808-57-9 |
|---|---|
Fórmula molecular |
C26H52N2O4.CH2O2 C27H54N2O6 |
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
formic acid;(Z)-N-[2-[2-(2-hydroxyethoxy)ethyl-(2-hydroxyethyl)amino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H52N2O4.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(31)27-18-19-28(20-22-29)21-24-32-25-23-30;2-1-3/h9-10,29-30H,2-8,11-25H2,1H3,(H,27,31);1H,(H,2,3)/b10-9-; |
Clave InChI |
WQKHNNBUMNAAPG-KVVVOXFISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CCOCCO.C(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CCOCCO.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


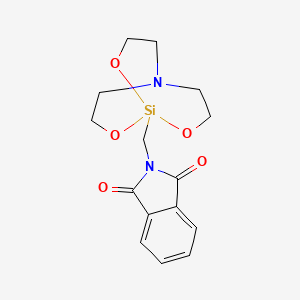
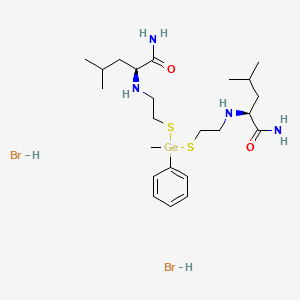

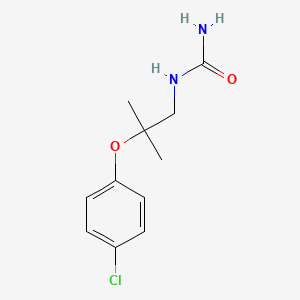

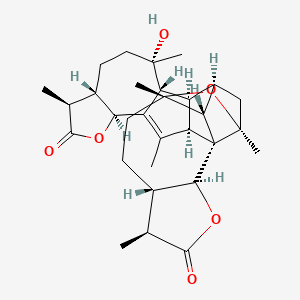
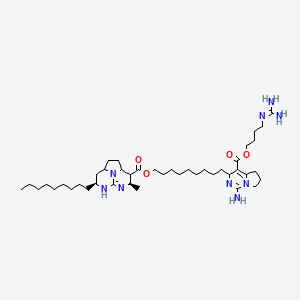



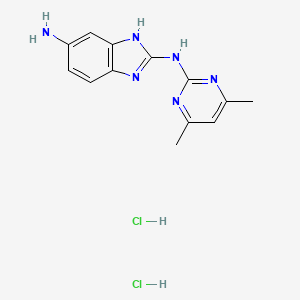

![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
